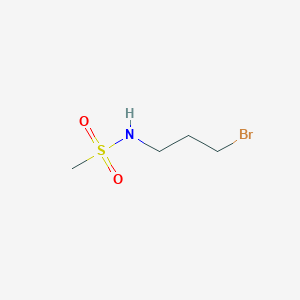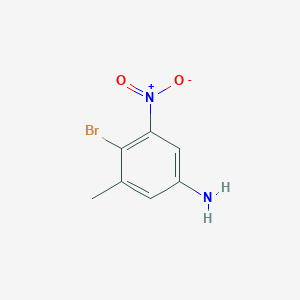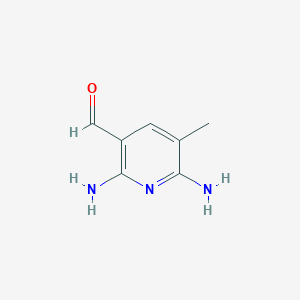
2-Bromo-5-chloro-3-methylaniline
Vue d'ensemble
Description
“2-Bromo-5-chloro-3-methylaniline” is a chemical compound with the molecular formula C7H6BrClN. It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .
Synthesis Analysis
The synthesis of “2-Bromo-5-chloro-3-methylaniline” could involve a multistep process. The first step could be a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination .Molecular Structure Analysis
The molecular structure of “2-Bromo-5-chloro-3-methylaniline” consists of a benzene ring with bromine, chlorine, and a methyl group attached to it .Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-5-chloro-3-methylaniline” could include reactions such as nucleophilic substitution, nitroarene reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-5-chloro-3-methylaniline” include its molecular weight, which is 220.5 g/mol .Applications De Recherche Scientifique
G-Quadruplexes and Modified Nucleotides
Research on G-quadruplexes, which are structures formed by guanine-rich sequences of nucleotides, has utilized analogs of natural nucleotides incorporating halogenated modifications. These studies aim to understand the stability and folding topology of DNA and RNA oligonucleotides with potential applications in structural biology and therapeutic development (J. Sagi, 2014).
Alternative Fumigants in Agriculture
In agriculture, the search for alternatives to methyl bromide for soil fumigation has led to the exploration of other bromine and chlorine-containing compounds. These efforts aim to identify more environmentally friendly and effective methods for controlling pests and diseases in crops, such as strawberries (H. Ajwa et al., 2002).
Electrochemical Surface Finishing and Energy Storage
The application of haloaluminate room-temperature ionic liquids, including those containing bromine and chlorine, in electrochemical technologies for surface finishing and energy storage has been reviewed. This highlights the evolving use of halogenated compounds in advanced manufacturing and energy applications (T. Tsuda et al., 2017).
Environmental and Health Impact Studies
Studies on the environmental and health impacts of polybrominated and polychlorinated compounds, including dioxins and furans, provide critical insights into the toxicological profiles and environmental persistence of these compounds. This research underpins regulatory and remediation efforts to address contamination and exposure risks (L. Birnbaum et al., 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-5-chloro-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVBVPILHGUERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-3-methylaniline | |
CAS RN |
631910-14-0 | |
| Record name | 2-bromo-5-chloro-3-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

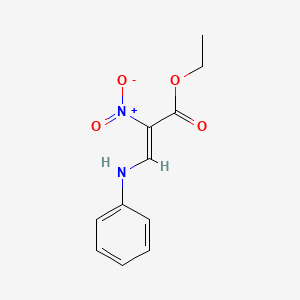

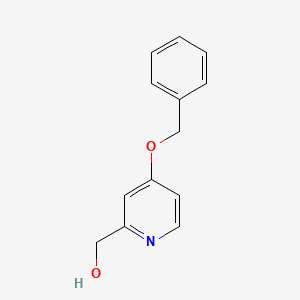

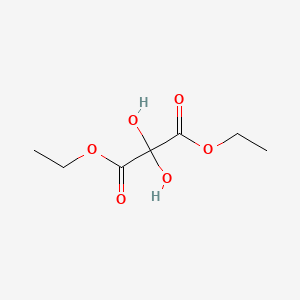
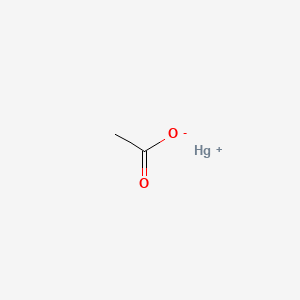
![4-{[{[Amino(imino)methyl]amino}(imino)methyl]amino}benzoic acid hydrochloride](/img/structure/B3275891.png)

